molecular formula C10H14N6O4 B1204056 2,6-Diaminopurine riboside CAS No. 24649-67-0

2,6-Diaminopurine riboside

Cat. No.: B1204056
CAS No.: 24649-67-0
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diaminopurine riboside is a purine nucleoside.

Scientific Research Applications

Microbial Synthesis and Biotransformation

  • 2,6-Diaminopurine nucleosides are synthesized efficiently through transglycosylation using bacterial cells as biocatalysts. This process has applications in pharmaceutical drug production against cancer and viral diseases (Médici, Lewkowicz, & Iribarren, 2006).
  • Geobacillus stearothermophilus, a thermophilic bacterium, is used to obtain 2,6-diaminopurine nucleosides in an efficient, green bioprocess. This demonstrates its potential use in producing prodrug precursors or for antisense oligonucleotide synthesis (De Benedetti et al., 2012).

Chemical Synthesis and Nucleic Acid Study 3. The chemical synthesis of 2,6-diaminopurine riboside derivatives is used to study nucleic acid structures and functions. This includes the analysis of protein-nucleic acid interactions and polynucleotide conformation (Pasternak et al., 2007).

  • Fluorescence studies of this compound contribute to understanding nucleic acid and protein structures and functions, particularly in enzymatic reactions and base pairing (Ward, Reich, & Stryer, 1969).

Modification of Nucleosides and Nucleotides 5. Novel synthetic methods for this compound derivatives expand our understanding of the reactivity and application of these compounds in biological systems (Golubeva & Shipitsyn, 2007).

  • The incorporation of 2,6-diaminopurine into nucleoside phosphates, as shown in mice, indicates its potential role in biological processes and the synthesis of nucleotides (Wheeler & Skipper, 1953).

Transcriptional and Molecular Recognition Studies 7. Studies on the effects of 2,6-diaminopurine on DNA transcription reveal its inhibitory effects, suggesting a role in transcriptional regulation and potential applications in studying transcription-coupled nucleotide-excision repair (Tan et al., 2022).

  • The use of 2,6-diaminopurine in nucleic acids highlights its impact on molecular recognition, influencing interactions with ligands and DNA, thus aiding in understanding drug-DNA interactions (Bailly & Waring, 1998).

Properties

CAS No.

24649-67-0

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)

InChI Key

ZDTFMPXQUSBYRL-UHFFFAOYSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

2096-10-8

Synonyms

2,6-diaminopurine ribonucleoside
2,6-diaminopurine riboside
2-aminoadenosine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
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0 (± 1) mol
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reactant
Reaction Step Two
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isopropanol ammonium hydroxide water
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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